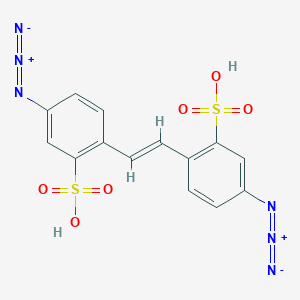
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDC is a member of the pyridine family of compounds and is often used as a reference standard in various studies.
Mecanismo De Acción
The exact mechanism of action of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act as an antioxidant and to have anti-inflammatory properties. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
In addition to its potential applications in the treatment of neurodegenerative diseases, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its effects on other physiological systems. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anti-inflammatory effects in the liver, and it may also have a role in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research is its well-established safety profile. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied and is considered to be relatively non-toxic. However, one limitation of using Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate and to determine its potential efficacy in treating these conditions.
Another potential area of research is the development of new synthetic methods for Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Current methods for synthesizing Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate are relatively complex and time-consuming, and there may be opportunities to streamline the process and make it more efficient.
Finally, there may be opportunities to explore the use of Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate in other areas of scientific research. For example, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate may have applications in the study of other diseases or in the development of new drugs and therapies.
Métodos De Síntesis
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process that involves the reaction of 2-naphthylamine and ethyl acetoacetate in the presence of a base. The resulting product is then subjected to several additional steps to yield the final compound, Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used in several scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Diethyl 2,6-dimethyl-4-(2-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases.
Propiedades
Fórmula molecular |
C23H25NO4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-naphthalen-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO4/c1-5-27-22(25)19-14(3)24-15(4)20(23(26)28-6-2)21(19)18-12-11-16-9-7-8-10-17(16)13-18/h7-13,21,24H,5-6H2,1-4H3 |
Clave InChI |
DNELGQXXLDUVEB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=CC=CC=C3C=C2)C(=O)OCC)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC3=CC=CC=C3C=C2)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)